[2-(2-Phenylcyclopropyl)ethenyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96094-89-2 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2-phenylcyclopropyl)ethenylbenzene |
InChI |
InChI=1S/C17H16/c1-3-7-14(8-4-1)11-12-16-13-17(16)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |
InChI Key |
LWOCZQGLJDAHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Phenylcyclopropyl Ethenyl Benzene and Its Congeners
Stereoselective Approaches to the Phenylcyclopropyl Moiety
Asymmetric Cyclopropanation Reactions for Phenylcyclopropane Scaffolds
Catalytic asymmetric cyclopropanation of styrene (B11656) and its derivatives stands as a premier method for the enantioselective synthesis of phenylcyclopropane scaffolds. This approach typically involves the reaction of an olefin with a diazo compound in the presence of a chiral transition metal catalyst. A variety of metal complexes have been shown to be effective, with copper, rhodium, cobalt, and iron catalysts being prominent. nih.govnih.govlookchem.com
The choice of catalyst and ligand is crucial in dictating the enantioselectivity and diastereoselectivity of the reaction. For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have demonstrated high efficacy in the cyclopropanation of a broad range of styrene derivatives, affording excellent diastereoselectivity and enantioselectivity under mild conditions. nih.gov These catalysts are particularly advantageous as they minimize the common side reaction of diazo compound dimerization, thus allowing for the use of the alkene as the limiting reagent without the need for slow addition of the diazo compound. nih.gov
Engineered enzymes, such as myoglobin-based catalysts, have also emerged as powerful tools for asymmetric cyclopropanation. These biocatalysts can achieve exceptional levels of diastereo- and enantioselectivity (often >99%) and high turnover numbers, making them attractive for scalable syntheses. nih.gov
Below is a table summarizing the performance of various catalytic systems in the asymmetric cyclopropanation of styrene, a key precursor to the phenylcyclopropyl moiety.
| Catalyst/Ligand | Diazo Reagent | Solvent | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| [Co(P1)] | Succinimidyl diazoacetate | Toluene | 95 | >99:1 | 99 | ucd.ie |
| Fe(D4-TpAP) | Ethyl diazoacetate | Toluene | 85 | 95:5 | 60 | nih.gov |
| Mb(H64V,V68A) | Ethyl diazoacetate | aq. buffer | 92 | >99:1 | 99.9 | nih.gov |
| Ru(salen) | Ethyl diazoacetate | CH2Cl2 | - | >95:5 | >98 | nih.gov |
Chiral Auxiliary and Organocatalytic Strategies in Cyclopropane (B1198618) Formation
An alternative to direct catalytic asymmetric cyclopropanation is the use of chiral auxiliaries. nih.gov In this strategy, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary can then be cleaved to afford the desired enantiomerically enriched product. This method offers the advantage of robust and predictable stereocontrol, often independent of the specific cyclopropanation conditions. For instance, a chiral auxiliary can be used to control the facial selectivity of a diastereoselective cyclopropanation. nih.gov
Organocatalysis provides a metal-free approach to the enantioselective synthesis of cyclopropanes. These reactions are often cascade processes, where a chiral organic molecule, such as a prolinol ether, catalyzes a sequence of reactions to build the cyclopropane ring with high stereocontrol. snnu.edu.cn For example, an asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates can furnish chiral cyclopropanes with high enantioselectivity and diastereoselectivity. snnu.edu.cn These methods are attractive due to their operational simplicity and avoidance of transition metal contamination.
Construction of the Ethenylbenzene Linkage
Once the stereochemically defined phenylcyclopropyl moiety is in hand, the subsequent challenge lies in the construction of the ethenylbenzene linkage. This can be achieved through olefination reactions of cyclopropyl (B3062369) aldehyde or ketone precursors, or via modern cross-coupling methodologies.
Olefination Reactions Utilizing [2-(2-Phenylcyclopropyl)ethenyl]benzene Precursors
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are classic and reliable methods for the formation of carbon-carbon double bonds. snnu.edu.cnelsevierpure.comwikipedia.org These reactions involve the coupling of a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) with an aldehyde or ketone. In the context of synthesizing this compound, a 2-phenylcyclopropanecarbaldehyde would serve as the key precursor.
The stereochemical outcome of these olefination reactions is highly dependent on the nature of the ylide or phosphonate reagent and the reaction conditions. Non-stabilized Wittig ylides typically afford predominantly the (Z)-alkene, while stabilized ylides and HWE reagents generally favor the formation of the (E)-alkene. elsevierpure.comwikipedia.org This allows for a degree of control over the geometry of the ethenylbenzene linkage.
| Olefination Reaction | Aldehyde | Ylide/Phosphonate | Base | Solvent | Product (E/Z ratio) | Reference |
| Wittig Reaction | Benzaldehyde (B42025) | Benzyltriphenylphosphonium chloride | NaOH | CH2Cl2/H2O | cis-Stilbene (major) | elsevierpure.com |
| HWE Reaction | Benzaldehyde | Diethyl benzylphosphonate | NaH | DME | trans-Stilbene (B89595) (>95:5) | alfa-chemistry.com |
Cross-Coupling Methodologies for Aryl-Olefin Synthesis
Modern palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, offer powerful and versatile alternatives for constructing the ethenylbenzene linkage. organic-chemistry.orgyoutube.com
The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene. organic-chemistry.org In a potential synthesis of the target molecule, a vinylcyclopropane (B126155) could be coupled with an aryl halide, or a vinyl halide-substituted cyclopropane could be coupled with an arylboronic acid (in a Suzuki-type reaction). The Heck reaction typically exhibits a high preference for the formation of the trans-isomer. organic-chemistry.org
The Suzuki reaction, which couples an organoboron compound with an organohalide, is another highly effective method. youtube.com A synthetic route could involve the coupling of a vinylboronic acid derivative of phenylcyclopropane with an aryl halide. The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance. youtube.com
| Cross-Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| Heck Reaction | Aryl bromide | Styrene | Pd(OAc)2 | K2CO3 | DMF/H2O | High | mdpi.com |
| Suzuki Reaction | Aryl halide | Phenylboronic acid | Pd(0) complex | K2CO3 | Toluene/H2O | High | researchgate.net |
Convergent and Divergent Synthetic Strategies for this compound
A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of related structures. nih.govresearchgate.net In the context of the target molecule and its congeners, a divergent approach would begin with a functionalized phenylcyclopropane scaffold. This central building block could then be subjected to a range of different olefination or cross-coupling reactions to generate a library of this compound analogs with variations in the substitution pattern of the ethenylbenzene moiety. This strategy is particularly useful for structure-activity relationship studies and the exploration of chemical space around a core scaffold. nih.govresearchgate.net For example, a bifunctional cyclopropane precursor can be derivatized through orthogonal reactions to produce a diverse collection of compounds. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The synthesis of complex organic molecules such as this compound presents a significant challenge in the context of sustainable chemical manufacturing. Traditional synthetic pathways often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, leading to substantial waste generation and environmental impact. pageplace.de The adoption of green chemistry principles offers a transformative approach to mitigate these issues by focusing on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.netjocpr.com Key principles relevant to the synthesis of this compound and its congeners include the use of catalysis, maximizing atom economy, employing safer solvents, and enhancing energy efficiency. nih.govjddhs.com This section explores advanced synthetic methodologies that align with these principles, focusing on sustainable routes to the critical cyclopropane and stilbene (B7821643) moieties of the target molecule.
Sustainable Synthesis of the Phenylcyclopropyl Moiety
The formation of the cyclopropane ring is a cornerstone of the synthesis. Green chemistry seeks to replace classical methods, which often use hazardous reagents, with more benign and efficient catalytic processes. rsc.orgrsc.org
Use of Greener Solvents: A significant advancement in sustainable cyclopropane synthesis is the replacement of volatile and toxic organic solvents with environmentally friendly alternatives like water or ethanol. chemistryjournals.netjocpr.com For example, efficient cyclopropanation has been achieved using zinc powder in aqueous mixtures, such as t-butyl alcohol and water, providing a more environmentally benign pathway. organic-chemistry.org The use of water as a reaction medium not only reduces toxicity but can also enhance reaction rates and selectivity in certain cases. organic-chemistry.org
Biocatalysis: Enzyme-catalyzed synthesis represents a frontier in green chemistry, offering unparalleled selectivity under mild, aqueous conditions. bohrium.commdpi.com While specific enzymes for the synthesis of the phenylcyclopropyl group are still an area of active research, the broader application of biocatalysis in producing chiral cyclopropanes highlights its potential for creating complex molecules with high purity and minimal environmental impact. bohrium.com
Below is a comparative table of different cyclopropanation methodologies guided by green chemistry principles.
| Method | Catalyst/Reagent | Solvent | Key Green Principle(s) | Typical Yields | Reference |
| Catalytic Carbene Transfer | Copper or Cobalt Complexes | Dichloromethane, Toluene | Catalysis, Atom Economy | Good to Excellent | organic-chemistry.org |
| Zinc-Mediated Cyclisation | Zinc Powder | t-Butyl alcohol/Water | Safer Solvents, Reduced Waste | Good | organic-chemistry.org |
| Photocatalytic Annulation | Photocatalyst (e.g., Iridium-based) | Dimethylformamide (DMF) | Energy Efficiency (Visible Light) | Good | organic-chemistry.org |
| Enzyme-Catalyzed Synthesis | Enzymes (e.g., from Streptomyces) | Aqueous Buffer | Renewable Feedstocks, High Selectivity | Variable | bohrium.com |
Table 1: Comparison of Green Synthetic Methods for Cyclopropane Ring Formation.
Green Synthetic Routes to the Stilbene Backbone
The formation of the ethenylbenzene (stilbene) core of the molecule is another critical step where green methodologies can be applied. Palladium-catalyzed cross-coupling reactions and greener variations of classical olefination reactions are particularly relevant. nih.govrsc.org
Advanced Cross-Coupling Reactions: The Mizoroki-Heck and Suzuki coupling reactions are powerful tools for forming the carbon-carbon double bond of the stilbene structure. nih.gov Green advancements in this area focus on developing highly active and recyclable palladium catalysts to reduce metal waste. Furthermore, performing these reactions in greener solvents, such as water or supercritical CO2, significantly lowers the environmental footprint. jocpr.com The use of microwave-assisted synthesis can dramatically shorten reaction times, reduce energy consumption, and often leads to cleaner reactions with higher yields. jddhs.com
Greener Olefination Strategies: The Wittig reaction is a classic method for stilbene synthesis. nih.gov To align it with green chemistry principles, modifications include performing the reaction under solvent-free conditions or using a solid-supported phosphonium (B103445) ylide, which simplifies product purification and minimizes solvent waste. These adaptations make the process more efficient and environmentally sound.
The following table summarizes sustainable approaches for synthesizing the stilbene backbone.
| Method | Catalyst/Reagent | Solvent | Key Green Principle(s) | Typical Yields | Reference |
| Mizoroki-Heck Coupling | Palladium Catalyst (e.g., Pd(OAc)₂) | Water, Ionic Liquids | Catalysis, Safer Solvents | 84-97% | nih.gov |
| Suzuki Coupling | Palladium Catalyst and a Boronic Acid | Ethanol/Water | Catalysis, Reduced Byproducts | 88-95% | nih.gov |
| Wittig Reaction | Phosphonium Ylide | Solvent-free or THF | High Atom Economy, Reduced Solvent Use | Variable | nih.gov |
| Sonogashira Coupling/Hydrogenation | Palladium/Copper Catalysts, then LiAlH₄ | Triethylamine, then Ether | Catalysis, High Selectivity | Quantitative | nih.gov |
Table 2: Comparison of Green Synthetic Methods for Stilbene Backbone Formation.
By integrating these advanced methodologies, a plausible and sustainable synthetic route for this compound can be designed. Such a pathway would prioritize catalytic steps, utilize environmentally benign solvents, and aim for high energy efficiency, thereby embodying the core tenets of green chemistry and contributing to a more sustainable chemical industry.
Stereochemical Investigations of 2 2 Phenylcyclopropyl Ethenyl Benzene
Isomeric Forms of [2-(2-Phenylcyclopropyl)ethenyl]benzene: Cis-Trans Isomerism of the Ethenyl Moiety
The presence of a carbon-carbon double bond in the ethenyl moiety of this compound leads to the possibility of geometric isomerism. This type of isomerism, commonly referred to as cis-trans isomerism (or E/Z isomerism), arises from the restricted rotation around the double bond. The spatial arrangement of the substituents attached to the double bond dictates the specific isomer.
In the case of this compound, the two substituents on the double bond are a hydrogen atom and a phenyl group on one carbon, and a hydrogen atom and the 2-phenylcyclopropyl group on the other. This substitution pattern allows for two distinct geometric isomers:
cis-[2-(2-Phenylcyclopropyl)ethenyl]benzene ((Z)-isomer): In this isomer, the phenyl group and the 2-phenylcyclopropyl group reside on the same side of the double bond.
trans-[2-(2-Phenylcyclopropyl)ethenyl]benzene ((E)-isomer): In this isomer, the phenyl group and the 2-phenylcyclopropyl group are positioned on opposite sides of the double bond.
The cis and trans isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images. youtube.comdoubtnut.com This difference in spatial arrangement leads to distinct physical and spectroscopic properties, such as melting points, boiling points, and NMR spectra. The trans isomer is generally expected to be more thermodynamically stable than the cis isomer due to reduced steric hindrance between the bulky phenyl and phenylcyclopropyl groups. doubtnut.com
| Isomer | Configuration | Relative Stability |
| cis-[2-(2-Phenylcyclopropyl)ethenyl]benzene | (Z) | Less Stable |
| trans-[2-(2-Phenylcyclopropyl)ethenyl]benzene | (E) | More Stable |
Chiral Attributes of the Phenylcyclopropyl System within this compound
The 2-phenylcyclopropyl group within the molecule contains two adjacent chiral centers: the carbon atom of the cyclopropane (B1198618) ring bonded to the phenyl group (C1) and the carbon atom bonded to the ethenyl group (C2). The presence of these two stereocenters means that the phenylcyclopropyl moiety itself can exist as different stereoisomers.
Specifically, for a 1,2-disubstituted cyclopropane ring, two diastereomers are possible:
cis-1-phenyl-2-styrylcyclopropane: The phenyl and styryl groups are on the same side of the cyclopropane ring.
trans-1-phenyl-2-styrylcyclopropane: The phenyl and styryl groups are on opposite sides of the cyclopropane ring.
Each of these diastereomers is chiral and can exist as a pair of enantiomers (non-superimposable mirror images). Therefore, considering both the isomerism of the cyclopropane ring and the ethenyl moiety, there are a total of four possible stereoisomers for each geometric configuration (cis/trans) of the double bond:
For the trans-ethenyl isomer:
(1R,2R)-1-phenyl-2-[(E)-2-phenylethenyl]cyclopropane
(1S,2S)-1-phenyl-2-[(E)-2-phenylethenyl]cyclopropane
(1R,2S)-1-phenyl-2-[(E)-2-phenylethenyl]cyclopropane
(1S,2R)-1-phenyl-2-[(E)-2-phenylethenyl]cyclopropane
A similar set of four stereoisomers exists for the cis-ethenyl isomer.
The relationship between these stereoisomers is complex, involving both enantiomeric and diastereomeric relationships. For instance, the (1R,2R) and (1S,2S) forms are enantiomers, while the (1R,2R) and (1R,2S) forms are diastereomers.
Methodologies for Stereoisomer Separation and Enantiomeric Excess Determination
The separation of the different stereoisomers of this compound is a crucial step for studying their individual properties. Given the presence of both diastereomers and enantiomers, a combination of separation techniques is typically required.
Diastereomer Separation: Diastereomers have different physical properties, which allows for their separation by conventional chromatographic techniques such as column chromatography or fractional crystallization. For example, the cis and trans isomers of the phenylcyclopropyl moiety, being diastereomers, can often be separated using standard silica (B1680970) gel chromatography.
Enantiomer Separation (Resolution): Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Common methods for resolving enantiomers include:
Chiral Chromatography: This is a powerful technique that utilizes a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.
Derivatization with a Chiral Resolving Agent: The enantiomeric mixture can be reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers can then be separated by conventional methods. Subsequently, the resolving agent is cleaved to yield the separated enantiomers.
Enantiomeric Excess (ee) Determination: Once the enantiomers are separated or even in an enriched mixture, it is important to determine the enantiomeric excess, which is a measure of the purity of one enantiomer over the other. Techniques for determining ee include:
Chiral HPLC or GC: By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and thus the ee can be calculated.
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of the two enantiomers may be shifted to different extents, allowing for their quantification.
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a chiral substance, it is less accurate for determining high ee values compared to chromatographic or NMR methods.
| Technique | Principle | Application |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra | Determination of enantiomeric ratios |
| Polarimetry | Measurement of optical rotation | Confirmation of chirality and estimation of enantiomeric purity |
Configurational Stability and Interconversion Dynamics of this compound Stereoisomers
The stereoisomers of this compound possess a certain degree of configurational stability, but they can undergo interconversion under specific conditions.
Cyclopropane Ring Stability: The cyclopropane ring is known for its high ring strain, which makes it susceptible to ring-opening reactions under harsh conditions (e.g., high temperatures or strong acids/bases). libretexts.org However, under normal conditions, the stereochemistry of the substituted cyclopropane ring is generally stable. The barrier to inversion of the chiral centers on the cyclopropane ring is high, meaning that spontaneous interconversion of the cis and trans diastereomers or racemization of the enantiomers is unlikely without a chemical reaction that breaks and reforms the ring bonds. The configurational stability of substituted cyclopropyl (B3062369) anions has been a subject of study, indicating that under certain basic conditions, epimerization could be possible. acs.org
Ethenyl Moiety Interconversion: The cis-trans isomers of the ethenyl moiety can be interconverted through photochemical or thermal means.
Photochemical Isomerization: Upon absorption of light of a suitable wavelength, the π-bond of the double bond can be temporarily broken, allowing for rotation around the single bond. youtube.com Subsequent relaxation back to the ground state can lead to the formation of either the cis or trans isomer. d-nb.inforesearchgate.net This process often leads to a photostationary state, which is a mixture of the two isomers.
Thermal Isomerization: At elevated temperatures, sufficient thermal energy may be supplied to overcome the rotational barrier of the double bond, leading to interconversion of the cis and trans isomers. The equilibrium will favor the more thermodynamically stable trans isomer.
The study of these interconversion dynamics is important for understanding the behavior of this compound under various conditions and for selectively preparing a desired stereoisomer. The thermal stability and potential for isomerization are critical parameters in the handling and application of these compounds. unipd.itresearchgate.net
Reaction Mechanisms and Transformational Chemistry of 2 2 Phenylcyclopropyl Ethenyl Benzene
Reactivity at the Ethenylbenzene Double Bond
The ethenylbenzene, or styryl, moiety features a carbon-carbon double bond conjugated with a phenyl group. This conjugation significantly influences its reactivity, making it susceptible to a variety of addition reactions.
The double bond in [2-(2-Phenylcyclopropyl)ethenyl]benzene readily undergoes electrophilic addition. The reaction is initiated by the attack of an electrophile (E+) on the pi electrons of the double bond, leading to the formation of a carbocation intermediate. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom bearing more hydrogen atoms. This results in the formation of the more stable carbocation on the benzylic carbon, which is stabilized by resonance with the adjacent phenyl ring.
The general mechanism proceeds in two steps:
Formation of a carbocation intermediate by the addition of an electrophile.
Attack of a nucleophile (Nu-) on the carbocation to form the final product.
The stability of the resulting benzylic carbocation is paramount in directing the reaction's outcome. The presence of the phenylcyclopropyl group can also contribute to the stabilization of the positive charge through the unique electronic properties of the cyclopropane (B1198618) ring's bent bonds.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product |
|---|---|---|---|
| HBr | H+ | Br- | 1-Bromo-1-phenyl-1-[2-(2-phenylcyclopropyl)ethyl]ethane |
| H₂O, H₂SO₄ | H+ | H₂O | 1-Phenyl-1-[2-(2-phenylcyclopropyl)ethyl]ethanol |
| Br₂ in CCl₄ | Br+ | Br- | 1,2-Dibromo-1-phenyl-1-[2-(2-phenylcyclopropyl)ethyl]ethane |
Note: The product names are illustrative of the expected regiochemistry.
In addition to electrophilic reactions, the ethenyl group can participate in radical additions and pericyclic reactions.
Radical Addition: Under conditions that promote the formation of radicals, such as in the presence of peroxides, the addition of reagents like hydrogen bromide (HBr) can proceed via a radical mechanism. This pathway leads to anti-Markovnikov regioselectivity, where the bromine atom adds to the terminal carbon of the double bond.
Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. msu.edu The ethenyl group of the molecule can act as a dienophile in [4π+2π] cycloaddition reactions, such as the Diels-Alder reaction. msu.edulibretexts.org When reacting with a conjugated diene, a new six-membered ring is formed. The stereochemistry of these reactions is highly specific and predictable. libretexts.org For instance, the reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative.
Transformations Involving the Phenylcyclopropyl Ring System
The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under thermal or photochemical conditions.
Cyclopropane rings can undergo electrocyclic ring-opening to form a 1,3-diene or diradical intermediate. masterorganicchemistry.comresearchgate.net These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. masterorganicchemistry.commasterorganicchemistry.com
Thermal Ring-Opening: Under thermal conditions, the ring-opening of a cyclopropane is a conrotatory process, where the substituents at the termini of the breaking bond rotate in the same direction (clockwise or counterclockwise).
Photochemical Ring-Opening: Under photochemical conditions (irradiation with UV light), the ring-opening is a disrotatory process, where the substituents rotate in opposite directions. masterorganicchemistry.com
For this compound, ring-opening would lead to a highly conjugated polyene system. The specific stereochemistry of the resulting diene would depend on the stereoisomer of the starting cyclopropane and the reaction conditions (thermal vs. photochemical). The release of ring strain is a significant driving force for these reactions. stereoelectronics.org
Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions
| Number of π Electrons | Reaction Condition | Allowed Stereochemical Mode |
|---|---|---|
| 4n (e.g., cyclobutene (B1205218) → butadiene) | Thermal | Conrotatory |
| 4n | Photochemical | Disrotatory |
| 4n + 2 (e.g., cyclohexadiene → hexatriene) | Thermal | Disrotatory |
| 4n + 2 | Photochemical | Conrotatory |
Although cyclopropane itself does not have π electrons, its ring-opening to an allyl system is often analyzed under these rules.
The formation of a carbocation adjacent to a cyclopropane ring can trigger complex rearrangements. libretexts.orgnih.gov If a carbocation is formed at the benzylic position during an electrophilic addition to the ethenyl double bond (as described in 4.1.1), the adjacent phenylcyclopropyl group can participate in the reaction.
The cyclopropylmethyl cation is known to be unusually stable and can exist in equilibrium with cyclobutyl and homoallyl cations. uregina.ca This is due to the ability of the cyclopropane's C-C sigma bonds to overlap with the empty p-orbital of the carbocation. Such interactions can lead to skeletal rearrangements, including ring expansion. libretexts.orgmasterorganicchemistry.com
In the context of this compound, the formation of a carbocation at the carbon connecting the ethenyl group and the cyclopropane ring could initiate a rearrangement cascade. The precise nature of the rearrangement would be influenced by the stability of the potential carbocationic intermediates, with the phenyl groups playing a significant role in stabilizing any positive charge. youtube.com These rearrangements occur to generate a more stable carbocation, often involving 1,2-hydride or 1,2-alkyl shifts. libretexts.org
Regioselectivity and Stereoselectivity in Reactions of this compound
The outcomes of reactions involving this compound are governed by principles of regioselectivity and stereoselectivity.
Regioselectivity:
Electrophilic Additions: As discussed, these reactions are highly regioselective, following Markovnikov's rule to produce the most stable carbocation intermediate. utexas.edu The phenyl group on the ethenyl moiety strongly directs the positive charge to the benzylic position.
Radical Additions: These proceed with anti-Markovnikov selectivity due to the formation of the most stable radical intermediate.
Stereoselectivity:
Pericyclic Reactions: Electrocyclic and cycloaddition reactions are stereospecific. The stereochemistry of the product is directly dependent on the stereochemistry of the reactant and the reaction conditions (thermal or photochemical), as dictated by orbital symmetry rules. libretexts.orgnih.gov
Additions to the Double Bond: The addition of reagents like halogens (e.g., Br₂) typically occurs with anti-stereoselectivity, proceeding through a cyclic bromonium ion intermediate. Additions involving carbocation intermediates may lead to a mixture of syn and anti products, depending on the lifetime of the cation and steric hindrance to the nucleophile's approach.
The steric bulk of the phenyl and phenylcyclopropyl groups will also play a crucial role in dictating the stereochemical outcome by influencing the trajectory of the incoming reagent, favoring attack from the less hindered face of the molecule.
Catalytic Conversions of this compound
The unique structure of this compound, featuring a strained cyclopropane ring conjugated with a styrenic system, offers multiple sites for catalytic activation. Research into styrylcyclopropanes and related vinylcyclopropane (B126155) derivatives reveals a rich landscape of transformational chemistry, primarily involving olefin metathesis, Lewis acid-catalyzed rearrangements and cycloadditions, and catalytic hydrogenation. These conversions leverage the inherent reactivity of the vinyl group and the cyclopropyl (B3062369) ring to construct complex molecular architectures.
Olefin Metathesis
Olefin metathesis, particularly cross-metathesis catalyzed by transition metal complexes like the Grubbs catalyst, serves as a powerful tool in the synthesis and modification of styrylcyclopropanes. utc.edu This reaction involves the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. utc.edu In the context of this compound, this strategy is more commonly applied for its synthesis from simpler precursors. For instance, a vinylcyclopropane can undergo a cross-metathesis reaction with styrene (B11656) to furnish the target styrylcyclopropane skeleton, typically with the emission of a volatile byproduct like ethylene (B1197577) gas, which drives the reaction forward. utc.eduacs.org The second-generation Grubbs catalyst is frequently employed for such transformations due to its high efficiency and functional group tolerance. utc.edu
Lewis Acid-Catalyzed Transformations
The vinylcyclopropane moiety is susceptible to rearrangement and cycloaddition reactions in the presence of Lewis acid catalysts. These transformations often proceed through the opening of the strained three-membered ring, generating a zwitterionic or diradical intermediate that can be trapped intramolecularly or intermolecularly. acs.orgresearchgate.net
One of the hallmark reactions is the vinylcyclopropane–cyclopentene (B43876) (VCC) rearrangement. acs.org For styrylcyclopropane 14, a close analog of this compound, treatment with tin(IV) chloride (SnCl₄) mediates a rearrangement to provide a cyclopentene derivative as a single diastereomer. acs.org
Furthermore, Lewis acids can catalyze cycloaddition reactions with various reaction partners. The Sn(OTf)₂-catalyzed cycloaddition of benzaldehyde (B42025) with a vinylcyclopropane derivative resulted in a tetrahydrofuran-fused γ-lactam, showcasing a pathway to complex heterocyclic systems. acs.org These reactions highlight the utility of Lewis acids in unlocking the synthetic potential of the vinylcyclopropane unit, enabling the construction of five-membered rings with controlled stereochemistry. acs.org
| Catalyst | Reaction Type | Reactant | Product | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| SnCl₄ | Rearrangement | Styrylcyclopropane 14 | Cyclopentene 15 | 58% | Single diastereomer |
| Sn(OTf)₂ | Cycloaddition | Vinylcyclopropane 5a + Benzaldehyde | Tetrahydrofuran-fused γ-lactam 16 | 43% | 4:3:1 |
Catalytic Hydrogenation
The ethenyl bridge in this compound is susceptible to catalytic hydrogenation. Studies on analogous systems, such as 1-(2′-methylpropenylidene)-2-phenylcyclopropane, have demonstrated that the exocyclic double bond can be selectively reduced using heterogeneous catalysts. rsc.org Commonly employed catalysts for such transformations include platinum, palladium, and Raney nickel. rsc.org
Under mild conditions, the hydrogenation is expected to selectively saturate the ethenyl double bond to yield [2-(2-phenylethyl)cyclopropyl]benzene, leaving the phenyl rings and the cyclopropane ring intact. researchgate.net The selective hydrogenation of a vinyl group in the presence of an aromatic ring is a well-established transformation, often achieved using palladium-based catalysts at room temperature and atmospheric hydrogen pressure. researchgate.net More forcing conditions, such as higher pressures and temperatures or the use of rhodium or ruthenium catalysts, could lead to the hydrogenation of the aromatic rings to produce [2-(2-cyclohexylethyl)cyclopropyl]cyclohexane. nsf.govscilit.com
Advanced Spectroscopic and Spectrometric Methodologies for Structural and Mechanistic Elucidation of 2 2 Phenylcyclopropyl Ethenyl Benzene
Elucidating Stereoisomeric Configurations via High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy stands as the most powerful tool for determining the stereoisomeric configurations of [2-(2-Phenylcyclopropyl)ethenyl]benzene. The molecule can exist as several stereoisomers due to the cis/trans arrangement at the ethenyl double bond and the cis/trans relationship of the substituents on the cyclopropane (B1198618) ring, in addition to the potential for enantiomers.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide critical information about the chemical environment of each nucleus. The chemical shifts (δ) of the vinylic and cyclopropyl (B3062369) protons are particularly diagnostic of the stereochemistry. For the ethenyl protons, a larger vicinal coupling constant (³J) is expected for the trans isomer (typically 12-18 Hz) compared to the cis isomer (typically 6-12 Hz).
The relative stereochemistry of the phenyl and styryl groups on the cyclopropane ring can be determined by analyzing the coupling constants between the cyclopropyl protons and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. In the trans-phenylcyclopropyl isomer, the phenyl and styryl groups are on opposite sides of the ring, leading to distinct shielding/deshielding effects on the cyclopropyl protons compared to the cis isomer.
Interactive Data Table: Expected ¹H NMR Chemical Shifts and Coupling Constants for Stereoisomers of this compound
| Proton | Expected δ (ppm) for (E)-trans | Expected δ (ppm) for (E)-cis | Expected J (Hz) |
| Vinylic Hα | ~6.5 - 7.0 | ~6.2 - 6.7 | ³Jαβ ≈ 15-17 (trans) |
| Vinylic Hβ | ~6.8 - 7.3 | ~6.5 - 7.0 | |
| Cyclopropyl H (benzylic) | ~2.0 - 2.5 | ~2.2 - 2.7 | ³J ≈ 4-9 |
| Cyclopropyl H (styrylic) | ~1.8 - 2.3 | ~2.0 - 2.5 | |
| Cyclopropyl CH₂ | ~1.0 - 1.5 | ~1.2 - 1.7 | |
| Aromatic H | ~7.0 - 7.5 | ~7.0 - 7.5 |
Note: These are predicted values based on analogous structures and may vary with solvent and other experimental conditions.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the complete assignment of all proton and carbon signals, further solidifying the structural elucidation.
Vibrational Spectroscopy (IR, Raman) for Probing Molecular Conformations and Bonding within this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups, bonding, and conformational properties of this compound.
IR spectroscopy is particularly sensitive to polar bonds and is useful for identifying characteristic vibrational modes. Key expected absorptions include:
C=C stretch (ethenyl): A band around 1600-1650 cm⁻¹, with the intensity and exact position being sensitive to the cis/trans configuration.
C-H stretch (vinylic): Bands above 3000 cm⁻¹. The out-of-plane bending vibrations in the 960-980 cm⁻¹ region are characteristic of a trans-disubstituted alkene.
Cyclopropane ring vibrations: Characteristic bands in the fingerprint region, often around 1020-1050 cm⁻¹ for the ring breathing mode and C-H stretches around 3000-3100 cm⁻¹.
Aromatic C=C and C-H stretches: Bands in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Ethenyl C-H Stretch | 3050-3010 | 3050-3010 |
| Cyclopropyl C-H Stretch | 3080-2990 | 3080-2990 |
| Ethenyl C=C Stretch | 1650-1600 (variable intensity) | 1650-1600 (strong) |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| Cyclopropane Ring Breathing | ~1020 | ~1020 |
| trans-Ethenyl C-H Out-of-plane bend | 980-960 (strong) | Weak or inactive |
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion ([M]⁺), allowing for the unambiguous determination of the molecular formula (C₁₇H₁₆).
Electron ionization (EI) mass spectrometry will induce fragmentation of the molecule, providing a characteristic fingerprint. The fragmentation of phenylcyclopropane derivatives is known to be influenced by the substituent. For this compound, key fragmentation pathways are expected to involve:
Cleavage of the cyclopropane ring: This is a common fragmentation pathway for cyclopropyl compounds, leading to various charged fragments.
Loss of a phenyl group: Fragmentation can result in the loss of a C₆H₅ radical, leading to a significant peak at [M-77]⁺.
Cleavage adjacent to the double bond: This can lead to the formation of styryl or phenylcyclopropyl carbocations.
Rearrangements: The energetically unstable molecular ion can undergo rearrangements prior to fragmentation.
The relative abundances of the fragment ions will depend on the stereochemistry of the molecule, as different isomers may exhibit different stabilities and fragmentation pathways.
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound
| m/z | Plausible Fragment Ion | Notes |
| 220 | [C₁₇H₁₆]⁺ | Molecular Ion |
| 143 | [M - C₆H₅]⁺ | Loss of a phenyl group |
| 129 | [C₁₀H₉]⁺ | Fragment from cyclopropane ring opening |
| 117 | [C₉H₉]⁺ | Phenylcyclopropyl fragment |
| 115 | [C₉H₇]⁺ | Further fragmentation of the C₉H₉ fragment |
| 103 | [C₈H₇]⁺ | Styryl fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Investigating Electronic Transitions and Chiral Properties
Electronic spectroscopy provides information about the electronic structure and, for chiral isomers, their chiroptical properties.
UV-Vis spectroscopy probes the π-conjugated system of the molecule, which includes the two phenyl rings and the ethenyl double bond. The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the extent of conjugation. The trans isomer is expected to have a more planar and extended conjugated system than the cis isomer, resulting in a longer wavelength absorption maximum and a higher molar absorptivity. The cyclopropane ring can also participate in conjugation, further influencing the electronic spectrum.
Circular Dichroism (CD) spectroscopy is essential for studying the chiral properties of the enantiomers of this compound. Since the molecule possesses chiral centers (the substituted carbons of the cyclopropane ring), it will exhibit a CD spectrum if it is enantiomerically pure or enriched. The CD spectrum, which shows the differential absorption of left and right circularly polarized light, provides a unique fingerprint for each enantiomer. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters.
Advanced X-ray Diffraction Studies for Solid-State Structural Determination of this compound Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of a derivative of this compound can be obtained, this technique can provide precise information on:
Bond lengths and angles: Confirming the connectivity and geometry of the molecule.
Stereochemistry: Unambiguously determining the cis/trans configuration of the double bond and the relative stereochemistry of the cyclopropane ring.
Conformation: Revealing the preferred orientation of the phenyl and styryl groups in the crystal lattice.
Intermolecular interactions: Providing insights into the packing of the molecules in the solid state.
While obtaining suitable crystals of the parent compound may be challenging, derivatization with groups that promote crystallization can be a viable strategy. The resulting crystal structure provides an absolute reference for the validation of stereochemical assignments made by spectroscopic methods. For instance, the crystal structure of 4-cyclopropylacetanilide has shown that the phenyl ring often adopts a bisecting conformation relative to the cyclopropane ring to maximize conjugation. Similar conformational preferences would be expected for this compound.
Computational and Theoretical Chemistry Studies on 2 2 Phenylcyclopropyl Ethenyl Benzene
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of [2-(2-Phenylcyclopropyl)ethenyl]benzene. Methods such as Hartree-Fock (HF), post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), and particularly Density Functional Theory (DFT) would be employed to elucidate its structure and bonding.
DFT, with functionals like B3LYP or the ωB97X-D, combined with basis sets such as 6-31G(d,p) or the more extensive cc-pVTZ, would provide a robust description of the molecule's ground state electronic properties. Key areas of investigation would include the distribution of electron density, the nature of the molecular orbitals (especially the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the degree of electronic communication between the phenyl rings, the ethenyl bridge, and the cyclopropyl (B3062369) group.
The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and electronic excitation properties. For a conjugated system like this, the HOMO is expected to be a π-orbital delocalized across the styryl fragment, while the LUMO would be a corresponding π*-orbital. The presence of the cyclopropyl group, with its unique "bent" bonds, could introduce interesting perturbations to this electronic structure.
Table 1: Illustrative Calculated Electronic Properties of this compound Isomers (DFT/B3LYP/6-311+G(d,p)) This data is hypothetical and for illustrative purposes.
| Property | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| Total Energy (Hartree) | -770.12345 | -770.11987 |
| HOMO Energy (eV) | -5.89 | -5.95 |
| LUMO Energy (eV) | -1.21 | -1.18 |
| HOMO-LUMO Gap (eV) | 4.68 | 4.77 |
| Dipole Moment (Debye) | 0.45 | 0.62 |
Conformational Analysis and Energy Landscapes of this compound Isomers
The molecule this compound can exist as several stereoisomers, primarily the (E)- and (Z)-isomers related to the double bond, and cis- and trans-isomers for the substituents on the cyclopropane (B1198618) ring. Each of these presents a complex conformational landscape due to the rotation around several single bonds.
A thorough conformational analysis would begin by identifying all stereoisomers. For each isomer, a potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles, such as the C-C bond connecting the cyclopropyl group to the vinyl group and the C-C bond connecting the phenyl ring to the vinyl group. Such calculations, typically performed at a DFT level, reveal the rotational barriers and identify the lowest energy conformers (global minima) and other stable local minima. researchgate.net
For example, in the trans-stilbene (B89595) analogue, a planar conformation is generally the most stable, allowing for maximum π-conjugation. comporgchem.com However, steric hindrance, particularly in the (Z)-isomer of this compound, would likely force the phenyl rings out of plane to avoid clashes, similar to what is observed in cis-stilbene. researchgate.net The interaction between the phenyl group on the cyclopropane ring and the rest of the molecule would add another layer of complexity.
The results of such an analysis are typically presented as a relative energy landscape, showing the thermodynamic stability of each conformer. This information is crucial for understanding which shapes the molecule is likely to adopt at a given temperature and how this might influence its physical properties and reactivity.
Table 2: Hypothetical Relative Energies of Key Conformers of trans-1-phenyl-2-[(E)-2-phenylethenyl]cyclopropane This data is hypothetical and for illustrative purposes, calculated relative to the global minimum (Conformer A).
| Conformer ID | Dihedral Angle 1 (Phenyl-Vinyl) | Dihedral Angle 2 (Vinyl-Cyclopropyl) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | 25° | 120° | 0.00 |
| B (Local Minimum) | -155° | 118° | 1.25 |
| C (Transition State) | 90° | 120° | 4.80 |
| D (Transition State) | 25° | 0° | 6.50 |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for exploring the reactivity of this compound. Due to the high ring strain of the cyclopropane moiety (~27 kcal/mol), its ring-opening reactions are of particular interest. nih.gov Theoretical modeling can map out the entire potential energy surface for a proposed reaction, identifying the minimum energy path from reactants to products.
A key focus would be the thermal or photochemical isomerization between the (E)- and (Z)-isomers. Transition state theory would be used to locate the transition state structure for this transformation, and the activation energy barrier could be calculated. This would provide insight into the conditions required for isomerization.
Furthermore, the mechanism of cyclopropane ring-opening could be investigated. beilstein-journals.org This could proceed via a diradical intermediate under thermal conditions or be catalyzed by Lewis acids. researchgate.netrsc.org DFT calculations would be used to model the structures and energies of reactants, intermediates, transition states, and products. For example, locating the transition state for the homolytic cleavage of a C-C bond in the cyclopropane ring would provide the activation energy for this radical-initiated process. Comparing the energy barriers for different potential pathways would allow for predictions of the most likely reaction mechanism under specific conditions.
Prediction of Spectroscopic Parameters via Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT calculations are routinely used to predict spectroscopic properties, which can be invaluable for identifying and characterizing molecules. acs.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. ivanmr.comruc.dk Comparing this predicted spectrum with experimental data can confirm the structure and stereochemistry of a synthesized sample. Calculations on different isomers would show distinct predicted shifts, aiding in their differentiation. cdnsciencepub.com
Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures in quantum chemistry software. openmopac.net These calculations yield the positions and intensities of infrared (IR) and Raman bands. iastate.edu The predicted vibrational spectrum would show characteristic peaks for C-H stretches of the aromatic rings, the C=C stretch of the ethenyl bridge, and unique modes associated with the strained cyclopropane ring. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve better agreement. researchgate.net
Table 3: Illustrative Predicted Spectroscopic Data for the (E)-trans Isomer This data is hypothetical and for illustrative purposes.
| Spectroscopy Type | Parameter | Predicted Value | Key Structural Feature |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | 138.5 ppm | Quaternary C of Phenyl on Vinyl |
| ¹H NMR | Chemical Shift (δ) | 7.15 ppm | Vinyl Proton (trans coupling) |
| ¹H NMR | Chemical Shift (δ) | 1.20 ppm | Cyclopropyl CH₂ Proton |
| IR Spectroscopy | Frequency (cm⁻¹) | 1605 cm⁻¹ | Aromatic C=C Stretch |
| IR Spectroscopy | Frequency (cm⁻¹) | 965 cm⁻¹ | trans C-H bend (out-of-plane) |
| UV-Vis | λ_max (nm) | 295 nm | π → π* transition |
Molecular Dynamics Simulations for Dynamic Behavior of this compound
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule or an ensemble of molecules over time. mdpi.com Using a classical force field (like AMBER or CHARMM), MD simulations can model the conformational flexibility of this compound in different environments, such as in a solvent or in the solid state. nih.gov
Simulations could track the torsional motions of the phenyl rings and the puckering of the cyclopropyl group over nanoseconds, providing insight into the molecule's flexibility and the timescales of conformational changes. nih.gov By running simulations at different temperatures, one could observe how increased thermal energy affects the accessible conformations and the rates of transition between them.
Furthermore, MD simulations are useful for predicting bulk properties. By simulating a system containing many this compound molecules, one could study aggregation behavior, solvation properties, and predict physical parameters like density and viscosity. mdpi.com This provides a bridge between the properties of a single molecule and the macroscopic behavior of the material.
Exploration of 2 2 Phenylcyclopropyl Ethenyl Benzene in Advanced Organic Chemistry Research
[2-(2-Phenylcyclopropyl)ethenyl]benzene as a Building Block in Complex Molecule Synthesis
The synthetic utility of this compound and related vinylcyclopropanes lies predominantly in their propensity to undergo ring-expansion reactions, providing access to five-membered ring systems that are prevalent in a multitude of natural products and biologically active molecules. The thermal or transition-metal-catalyzed vinylcyclopropane-cyclopentene rearrangement is a cornerstone of this synthetic strategy.
The core transformation involves the conversion of a vinyl-substituted cyclopropane (B1198618) to a cyclopentene (B43876). This rearrangement can proceed through either a diradical-mediated stepwise pathway or a concerted pericyclic process, with the operative mechanism being highly dependent on the substitution pattern and reaction conditions. For phenyl-substituted vinylcyclopropanes, the reaction often proceeds at lower temperatures compared to their alkyl-substituted counterparts due to the stabilization of radical or charged intermediates by the phenyl groups.
While a direct total synthesis of a complex molecule starting explicitly from this compound is not extensively documented in readily available literature, the synthetic potential is evident from numerous methodology studies. For instance, the rearrangement of donor-acceptor substituted vinylcyclopropanes to functionalized cyclopentenes occurs smoothly at relatively low temperatures. This suggests that appropriately substituted phenylcyclopropyl-ethenylbenzene systems could serve as key intermediates in the synthesis of complex cyclopentanoids.
The general synthetic approach is outlined below:
| Precursor | Reaction Type | Product | Key Features |
| Substituted this compound | Thermal or Metal-Catalyzed Rearrangement | Functionalized Diphenylcyclopentene | Formation of a five-membered ring, potential for stereocontrol. |
| Phenyl vinyl sulfide (B99878) and ethyl diazoacetate | Cobalt-Catalyzed Cyclopropanation | Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate | A bifunctional building block for divergent synthesis. nih.govresearchgate.net |
The synthesis of diverse cyclopropane-containing building blocks has been a significant area of research. nih.govresearchgate.net For example, the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate provides a versatile scaffold that can be further elaborated. nih.gov This highlights the accessibility of functionalized cyclopropanes that could be converted to their corresponding ethenylbenzene derivatives, thus serving as precursors for complex cyclopentene-containing targets.
Investigation of Phenylcyclopropyl-Ethenylbenzene Systems as Mechanistic Probes
The strained C-C bonds of the cyclopropane ring in phenylcyclopropyl-ethenylbenzene systems make them excellent probes for studying reaction mechanisms, particularly those involving radical or cationic intermediates. The ring-opening of the cyclopropylcarbinyl radical is a well-calibrated unimolecular reaction that can be used as a "radical clock" to time other competing reactions.
When a radical is generated adjacent to the cyclopropane ring (e.g., by addition to the vinyl group), it can undergo a rapid ring opening. The rate of this ring-opening is known, allowing researchers to determine the rates of other processes, such as trapping of the initial radical. If the ring-opened product is observed, it provides strong evidence for the intermediacy of a radical.
(2-Phenylcyclopropyl)styrene has been explicitly mentioned as a radical clock compound. researchgate.net The rate constant for the ring-opening of the trans-(2-phenylcyclopropyl)carbinyl radical is on the order of 3 x 10¹¹ s⁻¹ at 25 °C. lookchem.com This ultrafast rearrangement makes it suitable for probing very fast radical reactions.
| Radical Clock System | Rearrangement | Rate Constant (k_r) | Application |
| trans-(2-Phenylcyclopropyl)carbinyl radical | Ring-opening | ~3 x 10¹¹ s⁻¹ at 25°C lookchem.com | Timing of ultrafast radical reactions. |
| 5-Hexenyl radical | 5-exo-trig cyclization | ~1 x 10⁵ s⁻¹ at 25°C | A common radical clock for slower reactions. illinois.edu |
Furthermore, phenyl-substituted cyclopropanes have been employed as mechanistic probes in the identification of cationic mechanisms. nih.gov In gold(I)-catalyzed rearrangements of propargylic esters, the use of stereochemically defined cyclopropyl (B3062369) groups helped to elucidate the reversibility and concerted nature of the reaction pathways. The observation of cis-to-trans isomerization of the cyclopropyl moiety provided crucial insights into the reaction intermediates. nih.gov
The choice of substituents on the phenyl ring can also modulate the properties of the mechanistic probe. Electron-withdrawing or -donating groups can influence the stability of radical or cationic intermediates, thereby affecting the rate of ring opening or other rearrangements. This tunability makes phenylcyclopropyl-ethenylbenzene systems versatile tools for mechanistic organic chemistry.
Photochemical Transformations and Photophysical Behavior of this compound
The photochemistry and photophysics of this compound are expected to be rich, combining the characteristic behaviors of both the stilbene (B7821643) and the phenylcyclopropane moieties. The extended π-system of the styryl group makes the molecule photoactive, susceptible to transformations such as cis-trans isomerization and photocyclization, similar to stilbene itself.
Upon absorption of UV light, stilbenes and their analogues can undergo isomerization between the cis and trans forms. hpstar.ac.cn For this compound, this would involve rotation around the ethylenic double bond. The quantum yields and photostationary states of this isomerization would be influenced by the presence of the phenylcyclopropyl group, which can affect the energies of the ground and excited states.
Another characteristic photochemical reaction of stilbenes is photocyclization to form dihydrophenanthrenes, which can then be oxidized to phenanthrenes. It is plausible that this compound could undergo a similar transformation, leading to cyclopropyl-substituted phenanthrene (B1679779) derivatives.
The photophysical properties, such as fluorescence and phosphorescence, are also of interest. Stilbene itself is known for its complex fluorescence behavior, which is dependent on the isomer and the environment. The introduction of the phenylcyclopropyl substituent could lead to changes in the fluorescence quantum yield and lifetime. For instance, the introduction of silyl (B83357) substituents into stilbene has been shown to increase fluorescence quantum yields. researchgate.net
The photochemistry can also involve the cyclopropane ring. Irradiation of phenylcyclopropanes can lead to ring opening, forming 1,3-diradicals or zwitterions, which can then undergo further reactions. It is conceivable that excitation of the stilbene chromophore could lead to energy transfer to the cyclopropane ring, inducing its cleavage.
| Photochemical Process | Description | Potential Products |
| cis-trans Isomerization | Reversible photoinduced rotation around the C=C double bond. | cis and trans isomers of this compound. |
| Photocyclization | Intramolecular cyclization of the stilbene moiety followed by oxidation. | Cyclopropyl-substituted phenanthrenes. |
| Cyclopropane Ring Opening | Photochemical cleavage of the three-membered ring. | 1,3-Diradical intermediates, potentially leading to rearranged products. |
Future Directions and Emerging Research Avenues for 2 2 Phenylcyclopropyl Ethenyl Benzene Studies
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The pursuit of more efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For [2-(2-Phenylcyclopropyl)ethenyl]benzene, future efforts will likely focus on developing novel synthetic routes that improve upon existing strategies, such as the adaptation of stilbene (B7821643) syntheses.
Key areas for development include:
Green Chemistry Approaches: The adoption of green chemistry principles is paramount. This includes the use of greener solvents like water or supercritical CO₂, or even solvent-free reaction conditions to minimize environmental impact. jocpr.com For instance, mechanochemical grinding presents a solvent-free alternative for certain reaction types. mdpi.com
Atom Economy: Future synthetic routes will aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This can be achieved through the design of addition reactions and the minimization of protecting group strategies.
Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.
| Synthetic Strategy | Potential Improvement | Sustainability Aspect |
| Modified Wittig Reaction | Higher yields and stereoselectivity | Reduction of phosphine (B1218219) oxide waste |
| Cross-Coupling Reactions | Use of non-precious metal catalysts (e.g., Ni, Cu, Fe) | Reduced toxicity and cost |
| Cyclopropanation of Stilbenes | Development of safer diazo compound alternatives | Enhanced laboratory safety |
| Solvent-Free Synthesis | Mechanochemical methods | Elimination of solvent waste |
Unexplored Reaction Pathways and Catalytic Systems for this compound Transformations
Beyond the synthesis of the parent compound, the exploration of its subsequent transformations is a rich area for future research. The unique combination of a strained cyclopropyl (B3062369) ring and a conjugated ethenyl system opens up a variety of potential reaction pathways.
Promising avenues for investigation include:
C-H Activation: Direct functionalization of the aromatic C-H bonds on the phenyl rings would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of complex cyclopropane-fused heterocycles and could be adapted for this system. acs.org
Ring-Opening Reactions: The inherent strain of the cyclopropyl ring makes it susceptible to ring-opening reactions under various conditions (e.g., thermal, photochemical, or catalytic). Investigating these reactions could lead to the synthesis of novel acyclic and cyclic structures with interesting properties.
Asymmetric Catalysis: The development of catalytic systems for the enantioselective synthesis and transformation of chiral derivatives of this compound is a significant area for future work. This would be particularly important for applications in medicinal chemistry where stereochemistry is crucial.
Photocatalysis: The use of visible-light photocatalysis could enable novel and mild transformations of the ethenyl bond or the phenyl rings, offering new pathways for functionalization that are not accessible through traditional thermal methods.
Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Insights
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of improved synthetic methods and the prediction of new reactivity. The integration of advanced spectroscopic techniques and computational chemistry will be instrumental in achieving this.
Future research in this area will likely involve:
In Situ Spectroscopy: The use of in situ spectroscopic techniques, such as ReactIR and in situ NMR, will allow for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of reaction kinetics.
Advanced NMR Techniques: Two-dimensional and advanced NMR techniques will be essential for the unambiguous structural characterization of complex derivatives and for studying the conformational dynamics of the molecule.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be employed to model reaction pathways, calculate transition state energies, and predict the outcomes of unexplored reactions. This will provide valuable insights that can guide experimental work and accelerate the discovery of new reactivity. For example, DFT has been used to investigate the differences in optical properties between E and Z conformers of stilbene derivatives. chemrxiv.org
| Technique | Application | Expected Insight |
| In Situ FT-IR | Real-time reaction monitoring | Identification of reactive intermediates |
| 2D NMR (COSY, HMBC) | Structural elucidation of derivatives | Unambiguous assignment of complex structures |
| Density Functional Theory (DFT) | Modeling of reaction pathways | Prediction of reaction outcomes and mechanisms |
Expanding the Chemical Space of this compound Derivatives for Fundamental Studies
The systematic synthesis of a diverse library of this compound derivatives is essential for exploring the structure-property relationships of this compound class and for identifying potential applications.
Future synthetic efforts should focus on:
Systematic Substitution: The introduction of a wide range of substituents with varying electronic and steric properties onto the phenyl rings. This will allow for the fine-tuning of the molecule's electronic and photophysical properties.
Modification of the Cyclopropyl Ring: The synthesis of derivatives with substituents on the cyclopropyl ring itself. This could be achieved through the use of substituted cyclopropanating agents or through the post-synthetic functionalization of the parent molecule.
Polymerization: The incorporation of the this compound scaffold into polymeric structures could lead to the development of new materials with interesting optical or electronic properties.
By systematically expanding the chemical space of accessible derivatives, researchers can gain a deeper understanding of the fundamental properties of this intriguing molecular scaffold and pave the way for its application in diverse fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
